molecular formula C14H15NO B1325436 3-[(3-Oxocyclohexyl)methyl]benzonitrile CAS No. 898785-01-8

3-[(3-Oxocyclohexyl)methyl]benzonitrile

Cat. No. B1325436
M. Wt: 213.27 g/mol
InChI Key: VTZUIYVGEBLUQM-UHFFFAOYSA-N
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Description

3-[(3-Oxocyclohexyl)methyl]benzonitrile, also known as 3-OMB, is a cyclic nitrile compound that has been extensively studied in recent years due to its potential applications in the fields of organic synthesis, medicinal chemistry, and drug discovery. 3-OMB is a highly versatile building block for the synthesis of a variety of organic molecules, and has been used in the synthesis of a number of biologically active compounds. In addition, 3-OMB is of particular interest due to its potential as a drug target, as it has been shown to have a number of biochemical and physiological effects.

Scientific Research Applications

Crystal and Molecular Docking Studies

The crystal structure of a derivative of 3-[(3-Oxocyclohexyl)methyl]benzonitrile has been analyzed using X-ray diffraction. This study also involved molecular docking with focal adhesion kinase (FAK) to explore its potential anticancer properties. The compound showed considerable bacterial inhibition at lower to moderate concentrations, indicating its potential as a pharmaceutical agent with biological activities, particularly in cancer therapy (Kiran et al., 2018).

Catalysis with Montmorillonite Clay

Research on the reaction of methyl benzoate with NH3 over Montmorillonite K10 clay at varying temperatures has been conducted. This study, while not directly involving 3-[(3-Oxocyclohexyl)methyl]benzonitrile, provides insights into the catalytic processes involving benzonitrile derivatives. It contributes to understanding the pathways leading to the formation of benzonitriles and other compounds (Wali et al., 1998).

Electrophilically Activated Benzonitrile N-oxides

A study focused on the reactions of electrophilically activated benzonitrile N-oxides, offering insights into the chemical behavior of such compounds. This research is significant for understanding the reactivity and potential applications of benzonitrile derivatives in various chemical processes (Domingo et al., 2006).

Hammett Equation Validity

The validity of the Hammett equation for isolated molecules, particularly in relation to the basicity of substituted benzonitriles, has been explored. This research contributes to the broader understanding of the electronic properties and reactivity of benzonitrile derivatives (Exner & Böhm, 2004).

Synthesis and Radioligands Evaluation

Investigations into novel radioligands based on 3-[5-(pyridin-2-yl)-2H-tetrazol-2-yl]benzonitrile for positron emission tomography (PET) imaging have been conducted. These studies have implications for medical imaging and the development of diagnostic tools in neurology (Shimoda et al., 2016).

properties

IUPAC Name

3-[(3-oxocyclohexyl)methyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO/c15-10-13-5-1-3-11(8-13)7-12-4-2-6-14(16)9-12/h1,3,5,8,12H,2,4,6-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTZUIYVGEBLUQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(=O)C1)CC2=CC(=CC=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10642359
Record name 3-[(3-Oxocyclohexyl)methyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10642359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(3-Oxocyclohexyl)methyl]benzonitrile

CAS RN

898785-01-8
Record name 3-[(3-Oxocyclohexyl)methyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10642359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
A Metzger, MA Schade, G Manolikakes… - Chemistry–An Asian …, 2008 - Wiley Online Library
A new method for the preparation of highly functionalized benzylic zinc chlorides by the direct insertion of zinc dust into the corresponding benzylic chlorides in the presence of LiCl is …
Number of citations: 51 onlinelibrary.wiley.com

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